

# Uralyt-U: A Technical Guide on the Mechanism of Uric Acid Stone Dissolution

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Uric acid nephrolithiasis is a prevalent condition characterized by the formation of stones in the urinary tract, primarily driven by low urinary pH.[1][2] **Uralyt-U**, a formulation of potassium sodium hydrogen citrate, is a cornerstone of oral chemolysis for these stones.[3][4][5] Its mechanism of action is rooted in a fundamental physicochemical principle: the pH-dependent solubility of uric acid.[2][6] By systematically increasing and maintaining urinary pH within a specific therapeutic range, **Uralyt-U** converts poorly soluble uric acid into its highly soluble urate salt, facilitating the dissolution of existing stones and preventing the formation of new ones.[4][7][8] This guide provides an in-depth analysis of this mechanism, supported by quantitative data from clinical studies, detailed protocols, and visual pathways to elucidate the pharmacological and clinical workflow.

## **Physicochemical Principles of Uric Acid Solubility**

The formation of uric acid stones is critically dependent on urinary pH.[2][9] Uric acid is a weak acid with a pKa of approximately 5.3 to 5.75 in urine.[2][10] This means that at a urinary pH below this value, the majority of the compound exists in its non-ionized, undissociated form, which is poorly soluble in aqueous solutions.[2][10] As the urine becomes more acidic, the propensity for uric acid to crystallize and aggregate into stones increases significantly.[2]



Conversely, raising the urinary pH above the pKa shifts the chemical equilibrium towards the ionized form, the highly soluble urate salt.[1][7] The solubility of uric acid increases dramatically with a rise in pH; it is approximately 18 to 20 times more soluble at a pH of 7.0 than at a pH of 5.0.[1][4][10] This relationship is the therapeutic foundation for the dissolution of uric acid stones. The primary goal of treatment is to elevate and sustain the urinary pH within a target range, typically between 6.2 and 6.8, to promote the continuous dissolution of existing calculi. [5][11][12] A pH above 7.0 is generally avoided as it does not significantly increase uric acid solubility further and may elevate the risk of calcium phosphate precipitation.[2]

Caption: Physicochemical equilibrium of uric acid.

# Pharmacology and Core Mechanism of Uralyt-U

**Uralyt-U** is a granular formulation whose active ingredient is potassium sodium hydrogen citrate (6:6:3:5).[6][13] The therapeutic action is not exerted by the citrate molecule directly in the urine but through its metabolic conversion.

- Absorption and Metabolism: After oral administration, the citrate component is absorbed in the gastrointestinal tract and enters the Krebs cycle (citric acid cycle), where it is metabolized.[3][14]
- Bicarbonate Production: The metabolism of one mole of citrate consumes protons, resulting
  in the net production of bicarbonate ions (HCO<sub>3</sub><sup>-</sup>).[13]
- Systemic Alkalinization: This endogenously produced bicarbonate acts as an alkali, leading to a mild systemic alkalosis.[13][14]
- Renal Excretion and Urinary Alkalinization: The excess bicarbonate is filtered by the kidneys and excreted into the urine. This increases the pH of the tubular fluid, making the urine more alkaline.[13]

This sustained urinary alkalinization directly influences the uric acid/urate equilibrium, promoting the dissolution of uric acid stones.[8] Furthermore, increased urinary citrate has a secondary benefit of inhibiting calcium stone formation by forming a soluble complex with calcium, reducing the availability of free calcium ions.[15][16][17]

Caption: Pharmacological pathway of Uralyt-U.



# **Quantitative Data and Clinical Efficacy**

Clinical studies have demonstrated the high efficacy of oral alkalinization therapy with citrate preparations for the dissolution of uric acid stones.

| Parameter                  | Finding                                                                                                                                       | Source(s)   |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Target Urine pH            | 6.2 - 6.8                                                                                                                                     | [5][11][18] |
| Complete Stone Dissolution | Achieved in 58.5% to 88% of patients.                                                                                                         | [3][19]     |
| Partial Stone Dissolution  | Observed in approximately 19.8% to 22% of patients.                                                                                           | [1]         |
| Overall Success Rate       | Complete or partial dissolution is achieved in ~80.5% of patients.                                                                            | [1]         |
| Time to Dissolution        | Varies from 2.5 to 8 months,<br>depending on stone size. One<br>study noted a 50% reduction in<br>stone volume after a mean of<br>12.3 weeks. | [20][21]    |
| Average Daily Dose         | Typically 10g of granules,<br>divided into three doses,<br>adjusted based on urine pH<br>monitoring.                                          | [11][22]    |
| Stone Size Reduction       | In a study of patients with large<br>stones (>4 cm), the average<br>diameter was shortened by 3.2<br>cm.                                      | [20]        |

# Experimental and Clinical Protocols In Vitro Uric Acid Stone Dissolution Protocol

While specific protocols for **Uralyt-U** are proprietary, a general methodology for evaluating the efficacy of alkalinizing solutions can be described based on published research.[23]



- Stone Preparation: Surgically removed or synthetic uric acid stones of known weight and dimensions are used.
- Solution Preparation: An alkalinizing solution is prepared to mimic the effect of **Uralyt-U**, typically a buffer solution with a pH maintained in the therapeutic range (e.g., 6.5 7.0).
- Experimental Setup: A stone is placed in a flow-through system or a beaker with the prepared solution at 37°C to simulate physiological conditions.
- Dissolution Measurement: The rate of dissolution is determined by measuring the change in stone weight, dimensions, or the concentration of dissolved uric acid in the solution over time.
- Control: A control experiment is run simultaneously using a solution with an acidic pH (e.g., pH 5.0) to demonstrate the pH-dependent nature of dissolution.

### **Clinical Trial Protocol for Oral Chemolysis**

The following outlines a typical protocol for a clinical study evaluating **Uralyt-U**'s efficacy.

- Patient Selection: Patients with confirmed radiolucent stones (suggestive of uric acid) on CT scans are enrolled. Baseline 24-hour urine analysis is performed to measure pH, uric acid, and other parameters.[20][21]
- Intervention: Patients are started on a standard dose of **Uralyt-U**, typically 10g per day in divided doses (e.g., 2.5g in the morning, 2.5g at midday, and 5.0g in the evening).[20]
- Urine pH Monitoring and Dose Titration: Patients are provided with pH indicator strips and instructed to measure the pH of freshly voided urine before each dose.[6][22] The dosage is adjusted (typically by half a spoonful) to maintain the urine pH consistently within the target range of 6.2 to 6.8.[11][18]
- Follow-up and Efficacy Assessment: Patients are followed at regular intervals (e.g., every 2-3 months). Treatment efficacy is evaluated by monitoring the reduction in stone size or complete disappearance of the stone using non-contrast CT scans or ultrasonography.[5][20]



 Data Collection: Changes in stone volume, stone diameter, and urinary pH are recorded and analyzed to determine the rate and success of dissolution.[21]

Caption: Clinical workflow for **Uralyt-U** treatment.

### Conclusion

The mechanism of action of **Uralyt-U** in the dissolution of uric acid stones is a well-established and highly effective process based on the targeted manipulation of urinary pH. Through the metabolic conversion of citrate to bicarbonate, **Uralyt-U** alkalinizes the urine, shifting the chemical equilibrium from insoluble uric acid to its soluble urate form. This technical guide, supported by quantitative clinical data and established protocols, confirms that a sustained urinary pH between 6.2 and 6.8 is the critical factor for successful oral chemolysis. The high success rates reported in clinical literature underscore the value of this therapy as a first-line, non-invasive treatment for uric acid nephrolithiasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Uric Acid Stones Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 2. ne-urology.com [ne-urology.com]
- 3. mdpi.com [mdpi.com]
- 4. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of uric acid stone PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shijiebiaopin.net [shijiebiaopin.net]
- 7. quora.com [quora.com]
- 8. dawi.sa [dawi.sa]

#### Foundational & Exploratory





- 9. Urinary alkalization for the treatment of uric acid nephrolithiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uric Acid Clinical Methods NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 12. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 13. echemi.com [echemi.com]
- 14. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 15. Hypocitraturia and Renal Calculi StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Citrate salts for preventing and treating calcium containing kidney stones in adults PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medical and Dietary Therapy for Kidney Stone Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 18. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 19. Medical treatment of uric acid kidney stones | Canadian Urological Association Journal [cuaj.ca]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 21. Outcomes and rates of dissolution therapy for uric acid stones PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eliveragroup.com [eliveragroup.com]
- 23. Experimental observations on dissolution of uric acid calculi PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Uralyt-U: A Technical Guide on the Mechanism of Uric Acid Stone Dissolution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614982#uralyt-u-mechanism-of-action-in-uric-acid-stone-dissolution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com